N-Butyl-N'-isopropyl ethylenediamine
Overview
Description
N-Butyl-N'-isopropyl ethylenediamine (NBEIP) is a versatile chemical compound with multiple applications in the scientific community. It is a colorless, odorless liquid with a molecular weight of 110.17 g/mol and a boiling point of 156 °C. NBEIP is a derivative of ethylenediamine, which is a diamine with two amine groups on either side of an ethylene group. NBEIP is used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in biochemical and physiological experiments.
Scientific Research Applications
Single-Component Conductors
The introduction of bulky substituents like isopropyl in molecular conductors, such as N-isopropyl ethylenediamine derivatives, has been explored to control solid-state structures and charge mobility in organic semiconductors. A study on [Au(iPr-thiazdt)2], where the ethyl group in a known radical complex was replaced with an isopropyl group, revealed a unique stacked structure leading to a three-dimensional network. This modification resulted in weak conductivity under ambient pressure, with a notable change in electronic structure under applied pressure, maintaining a Mott insulating state up to 4 GPa. This demonstrates the potential of isopropyl substitution in designing materials with stable electronic properties under varying conditions (Filatre-Furcate et al., 2016).
Coordination Assemblies
N-Butyl-N'-isopropyl ethylenediamine and related compounds have been utilized in the formation of coordination assemblies, leveraging the 90-degree coordination angle of metal centers like Pd(II) to design novel two- and three-dimensional structures. This approach has led to the spontaneous formation of complex metal architectures including squares, cages, and tubes, highlighting the versatility of such diamine ligands in molecular self-assembly processes (Fujita et al., 2005).
Organic Synthesis and Catalysis
In organic synthesis and catalytic processes, the addition of compounds like 4-tert-Butylpyridine in reactions mediated by Ni(II)/Cr(II) has shown significant benefits, including improved reproducibility and inhibition of homo-coupling. Ethylenediamine derivatives, including N-Butyl-N'-isopropyl ethylenediamine, have been utilized as chelators in these reactions to enhance the mass recovery and overall efficiency, indicating their potential role in developing more efficient catalytic systems (Stamos et al., 1997).
Flotation Separation Processes
The use of N-dodecyl ethylenediamine (ND) in flotation separation processes, particularly in the separation of quartz from hematite, has been improved by the addition of butanol. Research has shown that butanol enhances the collecting performance of ND on quartz, optimizing the flotation recovery. This indicates the role of ethylenediamine derivatives in enhancing mineral recovery processes through modifications in the molecular structure of collectors (Liu et al., 2016).
Membrane Technology
Cross-linking graphene oxide (GO) with diamine monomers, including ethylenediamine, has been explored for the preparation of composite graphene oxide-framework membranes. These membranes exhibit improved separation capabilities in ethanol–water mixtures by pervaporation, demonstrating the potential of ethylenediamine derivatives in enhancing membrane-based separation technologies (Hung et al., 2014).
properties
IUPAC Name |
N-butyl-N'-propan-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-5-6-10-7-8-11-9(2)3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDSAUWRREFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428539 | |
Record name | N-Butyl-N'-isopropyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N'-isopropyl ethylenediamine | |
CAS RN |
886503-66-8 | |
Record name | N-Butyl-N'-isopropyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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